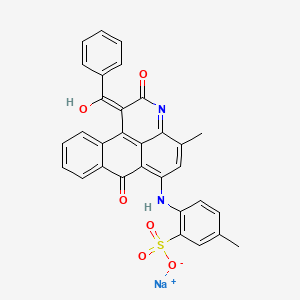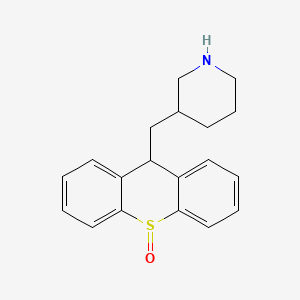
3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide is a chemical compound with the molecular formula C19H21NOS and a molecular weight of 311.44 g/mol . It is also known by other names such as 9-(3-Piperidylmethyl)-9H-thioxanthene 10-oxide . This compound is characterized by the presence of a thioxanthene moiety linked to a piperidine ring via a methylene bridge, with an S-oxide functional group attached to the sulfur atom of the thioxanthene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide typically involves the following steps:
Formation of Thioxanthene Derivative: The initial step involves the synthesis of a thioxanthene derivative, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Piperidine Ring: The thioxanthene derivative is then reacted with a piperidine derivative in the presence of a suitable base to form the desired compound.
Oxidation: The final step involves the oxidation of the sulfur atom in the thioxanthene ring to form the S-oxide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction of the S-oxide group can yield the corresponding thioxanthene derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioxanthene derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide involves its interaction with specific molecular targets and pathways. The S-oxide functional group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the piperidine ring can interact with receptors and ion channels, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthene Derivatives: Compounds such as thioxanthene and its sulfoxide and sulfone derivatives share structural similarities with 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its substituted derivatives.
Uniqueness
This compound is unique due to the presence of both the thioxanthene and piperidine moieties, along with the S-oxide functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
73771-85-4 |
|---|---|
Molekularformel |
C19H21NOS |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
9-(piperidin-3-ylmethyl)-9H-thioxanthene 10-oxide |
InChI |
InChI=1S/C19H21NOS/c21-22-18-9-3-1-7-15(18)17(12-14-6-5-11-20-13-14)16-8-2-4-10-19(16)22/h1-4,7-10,14,17,20H,5-6,11-13H2 |
InChI-Schlüssel |
REZOITAHOZFCTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2C3=CC=CC=C3S(=O)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
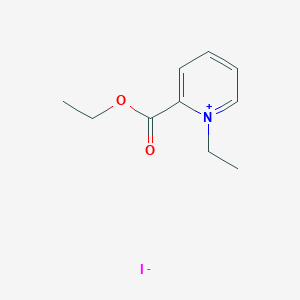
![(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]](/img/structure/B14462518.png)
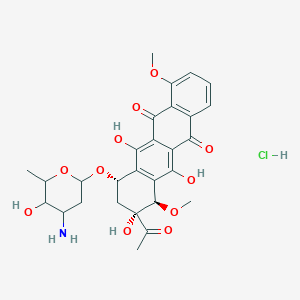


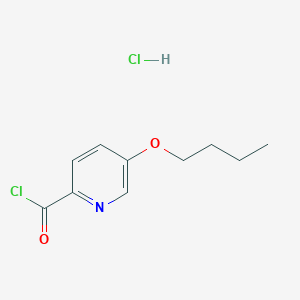
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)

![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)

![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)
